molecular formula C14H11ClN2O B2700719 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1513184-87-6

4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B2700719
CAS RN: 1513184-87-6
M. Wt: 258.71
InChI Key: XVFQHMZQZBJDCM-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound likely containing a quinoxaline core, which is a type of heterocyclic compound . Quinoxaline derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmacologically active compounds .


Synthesis Analysis

While specific synthesis methods for “4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” were not found, similar compounds often involve reactions such as Claisen-Schmidt reactions . These reactions typically involve the condensation of aldehydes with acetone under microwave irradiation .

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one, have demonstrated antibacterial potential. Researchers explore their efficacy against various bacterial strains, aiming to develop novel antibiotics. Mechanistic studies reveal interactions with bacterial enzymes or cell membranes, making them promising candidates for combating drug-resistant bacteria .

Anti-Allergic Agents

The quinoxaline scaffold has been modified to create anti-allergic drugs. Researchers design derivatives based on structural modifications, such as substituting the 3-chlorophenyl group. These compounds may inhibit allergic responses by modulating immune pathways or histamine receptors .

Antiviral Properties

Investigations into quinoxaline-based compounds extend to antiviral applications. Researchers explore their potential against viral infections, including influenza, herpes, and HIV. The 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one structure may interfere with viral replication or entry mechanisms .

Neuroprotective Effects

Quinoxalines are also studied for their neuroprotective properties. Compounds like 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one could play a role in treating neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Their ability to modulate neuronal pathways or reduce oxidative stress warrants further investigation .

Anticancer Potential

Researchers explore quinoxaline derivatives as potential anticancer agents. The 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one structure may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Preclinical studies assess their efficacy against various cancer types .

Psychopharmacology

Beyond medical applications, quinoxalines impact psychopharmacology. Some derivatives, including 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one, exhibit psychoactive effects. While not suitable for therapeutic use, understanding their mechanisms can inform drug abuse prevention and addiction treatment strategies .

properties

IUPAC Name

4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFQHMZQZBJDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one

CAS RN

1513184-87-6
Record name 4-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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